molecular formula C21H19ClFN3O2 B2699418 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide CAS No. 946320-98-5

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide

Cat. No.: B2699418
CAS No.: 946320-98-5
M. Wt: 399.85
InChI Key: POJCPTRFQOHZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide is a small molecule compound of significant interest in oncology and chemical biology research, particularly in the study of protein arginine methyltransferase 5 (PRMT5) . With the molecular formula C21H19ClFN3O2 and a molecular weight of 399.8, it belongs to a class of pyridazinone-based inhibitors . Its primary research value lies in its unique mechanism of action; it functions as a first-in-class, covalent inhibitor that targets the PRMT5 Binding Motif (PBM) interface . Unlike catalytic site inhibitors, this compound binds to a surface on PRMT5 that is distal to the catalytic site, directly inhibiting the protein's interaction with its substrate adaptor proteins (SAPs), such as pICln and RIOK1 . This interaction is mediated by the formation of a covalent bond between a halogenated pyridazinone group in the compound and cysteine 278 of PRMT5 . By disrupting the PRMT5-SAP complex, it selectively inhibits the methylation of a subset of PRMT5 substrates, providing a valuable tool for dissecting the specific biological functions governed by these protein-protein interactions . This mechanism is especially relevant for investigating synthetic lethality in cancers with MTAP deletion, a common genomic alteration in glioblastoma, mesothelioma, and pancreatic tumors, offering a potential path for therapeutic development with a wider safety window . This product is intended for research purposes only and is not intended for any human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c1-14-4-9-17(13-18(14)23)24-20(27)3-2-12-26-21(28)11-10-19(25-26)15-5-7-16(22)8-6-15/h4-11,13H,2-3,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJCPTRFQOHZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide is a member of the pyridazinone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClFN2OC_{19}H_{19}ClFN_2O, and it possesses a complex structure characterized by the following features:

  • Pyridazinone Core : This structural motif is often associated with various biological activities, particularly in enzyme inhibition.
  • Chlorophenyl and Fluoromethyl Substituents : These groups may enhance the compound's lipophilicity and bioavailability, potentially influencing its interaction with biological targets.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. The presence of the pyridazinone ring indicates potential kinase inhibitory activity, which is significant in cancer therapy. Kinases are critical in regulating cellular processes, and their dysregulation is often linked to cancer progression.

Antimicrobial Properties

The structural characteristics of the compound suggest possible antimicrobial properties. The amide bond and aromatic groups could facilitate interactions with microbial targets, making it a candidate for studies against bacterial and fungal infections.

In Vitro Studies

Several studies have investigated the biological activity of similar pyridazinone derivatives. For instance, compounds with analogous structures have shown promising results in inhibiting cancer cell proliferation and demonstrating anti-inflammatory effects. These findings highlight the potential for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide to exhibit similar pharmacological effects.

Case Studies

  • Cancer Research : A study on related pyridazinone derivatives showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
  • Antimicrobial Activity : Compounds structurally similar to this compound were tested against various bacterial strains, demonstrating effective inhibition of growth, suggesting a need for further exploration into its antimicrobial properties.

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamideDimethoxy substitutionPotentially similar pharmacological effects
2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamidePiperidinyl groupInvestigated for anti-cancer properties
N-[3-amino-2-hydroxy-propyl] substituted alkylamide compoundsHydroxypropyl substitutionExplored for neuroprotective effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • Amide vs.
  • Halogen Effects : The 4-chlorophenyl group in the target compound and 6h enhances lipophilicity, whereas the 3-fluoro-4-methylphenyl moiety introduces steric and electronic effects that could modulate target selectivity.
  • Heterocyclic Linkers: Piperazine-containing analogs (e.g., 6h) exhibit improved solubility due to the basic nitrogen, whereas the pyridazinone core in the target compound may favor π-π stacking interactions in enzyme binding pockets.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1650 cm⁻¹) aligns with 6h , while sulfonamide analogs (e.g., 5a ) show additional S=O stretches (~1350–1150 cm⁻¹).
  • Mass Spectrometry : The target compound’s molecular weight (~450–500 g/mol) is comparable to 6h (532.2464 [M+H]+), though the absence of a piperazine group reduces its mass.

Research Findings and Implications

  • Bioactivity Potential: While biological data for the target compound are unavailable, 6h and related pyridazinones demonstrate kinase inhibition and anti-inflammatory activity, suggesting similar pathways for exploration.
  • Optimization Insights : Replacing the benzyloxy group in 5a with a fluorinated aryl amide (as in the target compound) could reduce metabolic degradation, as fluorine often blocks cytochrome P450 oxidation.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate substituent positions, with aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous pyridazine derivatives .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced
Discrepancies may arise from assay-specific variables:

  • Solubility : Use DMSO stock solutions with concentrations ≤10 mM to avoid precipitation in aqueous buffers.
  • Cellular permeability : Validate via parallel artificial membrane permeability assays (PAMPA) .
  • Enzyme inhibition kinetics : Perform dose-response curves (IC₅₀) under standardized pH and temperature conditions. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What strategies improve synthetic yield using Design of Experiments (DoE)?

Q. Advanced

  • Factor screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading).
  • Response surface methodology (RSM) : Optimize variables like reaction time and solvent ratio. For example, flow chemistry systems enable precise control of residence time and mixing efficiency, improving yield by 15–20% .
  • Statistical modeling : Apply ANOVA to distinguish significant factors, reducing batch-to-batch variability .

How can computational modeling predict structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., kinase domains). Focus on the pyridazinone ring’s hydrogen-bonding capacity and the chloro/fluoro substituents’ hydrophobic effects .
  • QM/MM simulations : Evaluate electronic effects of the 4-chlorophenyl group on binding affinity.
  • ADMET prediction : Tools like SwissADME assess logP and metabolic stability, guiding derivatization (e.g., adding methyl groups to enhance bioavailability) .

What methods validate the compound’s stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma at 37°C for 24 hours; quantify intact compound using UPLC-PDA .

How do substituents influence its pharmacokinetic profile?

Q. Advanced

  • Fluorine substitution : The 3-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation.
  • Chlorophenyl moiety : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Balance via prodrug strategies (e.g., phosphate esters) .

What analytical techniques resolve spectral data discrepancies (e.g., unexpected NMR peaks)?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm regiochemistry .
  • Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
  • Comparative crystallography : Cross-reference with analogous structures to validate tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.